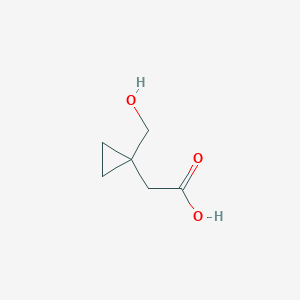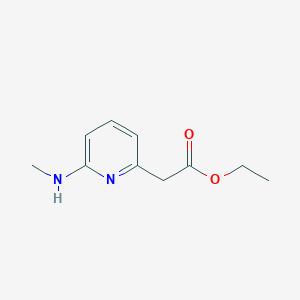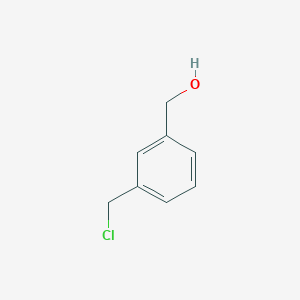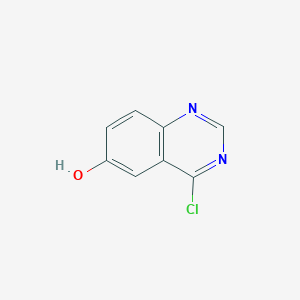
4-Chloroquinazolin-6-OL
Vue d'ensemble
Description
4-Chloroquinazolin-6-OL is a chemical compound used in scientific research. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of 4-Chloroquinazolin-6-OL involves complex chemical reactions . For instance, one method involves the use of triphenyl phosphine and 2-methoxyethanol in dichloromethane, followed by the addition of diisopropyl azodicarboxylate .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinazolin-6-OL can be determined using various techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinazolin-6-OL can be analyzed using various methods such as titration and electroanalytical tools .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinazolin-6-OL can be analyzed using various techniques . It is stored under inert gas (nitrogen or argon) at 2-8°C .
Applications De Recherche Scientifique
Chemoselectivity Studies
- Chemoselectivity in Amination: The chemoselectivity in amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been explored, revealing selective amination with cyclic secondary amino groups under certain conditions (Shen et al., 2010).
Anticancer Research
- Anticancer Agent Development: A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as an effective apoptosis inducer and anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
- Synthesis and Bioactivity: 4-Aminoquinazoline derivatives, synthesized via nucleophilic substitution of 6,7,8-trimethoxy-4-chloroquinazoline, showed potential as tumor cell inhibitors (Liu et al., 2007).
- Lung Cancer Cell Line Inhibition: A synthesized compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, demonstrated effective inhibition of lung cancer cell proliferation (Cai et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition: Quinazolinone and pyrimidinone compounds, including 6-chloroquinazolin-4(3H)-one, showed potential as corrosion inhibitors for mild steel in acidic solutions (Saha et al., 2016).
Miscellaneous Applications
- Synthesis and Reactivity: 2-Chloroquinazoline has been utilized as a versatile building block for various synthetic applications (Henriksen & Sørensen, 2006).
- Electronic Structure Analysis: Detailed studies on the electronic structure of quinazolinone molecules provided insights into their reactivity and potential applications (Somagond et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloroquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQCJUTUJSCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631125 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-6-OL | |
CAS RN |
848438-50-6 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinazolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

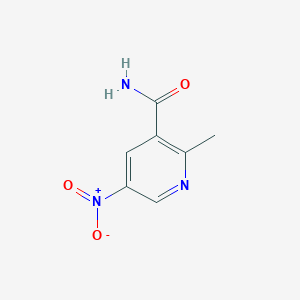

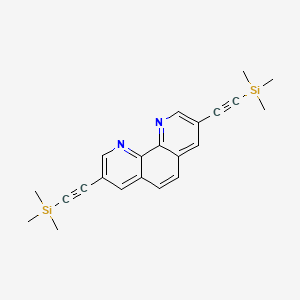
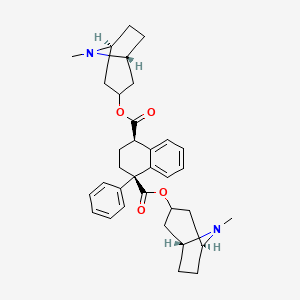
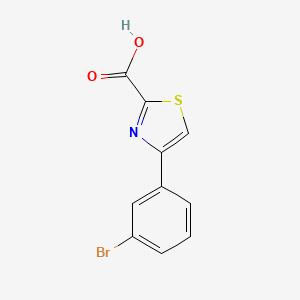
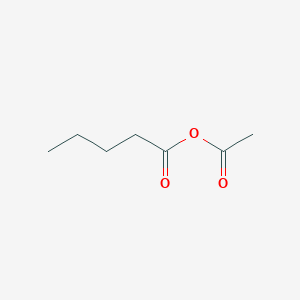
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
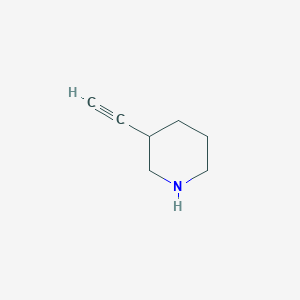
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
